N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
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Description
N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClFN7O and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Activities
Compounds structurally related to the query chemical have been synthesized and evaluated for their biological activities, including antimicrobial and antiviral effects. For instance, urea and thiourea derivatives of piperazine, doped with febuxostat, have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various microorganisms (Reddy et al., 2013).
Antipsychotic Agents
Heterocyclic analogs of piperazine-based compounds have been explored for their potential as antipsychotic agents. Specific derivatives have exhibited potent in vivo activities, indicating their potential as backups to existing antipsychotic medications (Norman et al., 1996).
Anticancer Activities
The synthesis and evaluation of piperazine derivatives containing various moieties have also been reported for their anticancer activities. Some derivatives have shown significant inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents (Sharma et al., 2014).
Analgesic and Anti-inflammatory Agents
Novel compounds derived from piperazine have been synthesized and assessed for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Certain derivatives demonstrated high inhibitory activity on COX-2 selectivity, alongside significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Serotonin Receptor Antagonists
Piperazine derivatives have been investigated as serotonin receptor antagonists, highlighting their potential in treating disorders related to serotonin dysregulation. For example, fluorine-18 labeled compounds have been synthesized for positron emission tomography (PET) imaging of serotonin 5-HT1A receptors, providing insights into neuropsychiatric disorders (Lang et al., 1999).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFN7O/c21-16-3-1-15(2-4-16)13-23-20(30)28-11-9-27(10-12-28)14-19-24-25-26-29(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJQGPKFFKMPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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